molecular formula C27H28N4O2 B4033724 2-{4-[4-(BENZYLAMINO)-1-PHTHALAZINYL]PHENOXY}-N~1~,N~1~-DIETHYLACETAMIDE

2-{4-[4-(BENZYLAMINO)-1-PHTHALAZINYL]PHENOXY}-N~1~,N~1~-DIETHYLACETAMIDE

Cat. No.: B4033724
M. Wt: 440.5 g/mol
InChI Key: RMPVJQWOQTUQJJ-UHFFFAOYSA-N
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Description

2-{4-[4-(BENZYLAMINO)-1-PHTHALAZINYL]PHENOXY}-N~1~,N~1~-DIETHYLACETAMIDE is a complex organic compound with the molecular formula C27H28N4O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(BENZYLAMINO)-1-PHTHALAZINYL]PHENOXY}-N~1~,N~1~-DIETHYLACETAMIDE typically involves multiple steps, including the formation of key intermediates through reactions such as Suzuki–Miyaura coupling. This reaction is widely used for forming carbon-carbon bonds and involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(BENZYLAMINO)-1-PHTHALAZINYL]PHENOXY}-N~1~,N~1~-DIETHYLACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{4-[4-(BENZYLAMINO)-1-PHTHALAZINYL]PHENOXY}-N~1~,N~1~-DIETHYLACETAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{4-[4-(BENZYLAMINO)-1-PHTHALAZINYL]PHENOXY}-N~1~,N~1~-DIETHYLACETAMIDE involves its interaction with molecular targets such as PPARα. This interaction modulates the expression of genes involved in inflammation, vascular leakage, and neurodegeneration, thereby exerting therapeutic effects in retinal disorders .

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxy-benzylamino Chemotype: Another compound with similar structural features and biological activity.

    PPARα Agonists: Other compounds that selectively activate PPARα, such as fenofibrate and gemfibrozil.

Uniqueness

2-{4-[4-(BENZYLAMINO)-1-PHTHALAZINYL]PHENOXY}-N~1~,N~1~-DIETHYLACETAMIDE is unique due to its high selectivity for PPARα over other PPAR isoforms, making it a promising candidate for targeted therapy with reduced off-target effects .

Properties

IUPAC Name

2-[4-[4-(benzylamino)phthalazin-1-yl]phenoxy]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O2/c1-3-31(4-2)25(32)19-33-22-16-14-21(15-17-22)26-23-12-8-9-13-24(23)27(30-29-26)28-18-20-10-6-5-7-11-20/h5-17H,3-4,18-19H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPVJQWOQTUQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{4-[4-(BENZYLAMINO)-1-PHTHALAZINYL]PHENOXY}-N~1~,N~1~-DIETHYLACETAMIDE

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